molecular formula C23H23ClN2 B3442353 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine

1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine

Cat. No. B3442353
M. Wt: 362.9 g/mol
InChI Key: MJGNPVDNOOVJSN-UHFFFAOYSA-N
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Description

1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine, also known as piperazine derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. The compound has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects
Piperazine derivative has been shown to produce a range of biochemical and physiological effects, including increased dopamine and serotonin release, decreased anxiety and depression-like behavior in animal models, and improved cognitive function. The compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to traditional antipsychotic and anxiolytic drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative in lab experiments include its high yield and purity, low potential for toxicity and side effects, and its ability to modulate multiple neurotransmitter systems in the brain. However, the limitations of using 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

Future research on 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative should focus on further elucidating its mechanism of action, optimizing its synthesis method, and developing new drugs based on its structure. Additionally, the compound's potential applications in other fields, such as cancer research and drug delivery, should be explored. Finally, more studies are needed to determine the long-term safety and efficacy of 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative in humans.
Conclusion
In conclusion, 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's synthesis method has been optimized and improved over time, allowing for large-scale production of the compound. Piperazine derivative has been shown to possess antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders. Future research on 1-(4-biphenylylmethyl)-4-(4-chlorophenyl)piperazine derivative should focus on further elucidating its mechanism of action, optimizing its synthesis method, and developing new drugs based on its structure.

Scientific Research Applications

Piperazine derivative has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. The compound has been shown to possess antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-phenylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2/c24-22-10-12-23(13-11-22)26-16-14-25(15-17-26)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNPVDNOOVJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[(4-phenylphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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